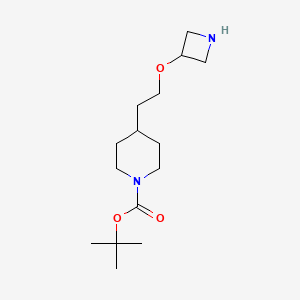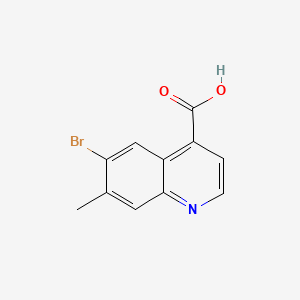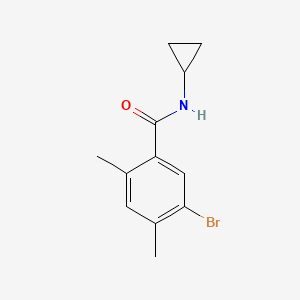
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and two methyl groups at the 2nd and 4th positions of the benzamide structure .
Méthodes De Préparation
The synthesis of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane .
Analyse Des Réactions Chimiques
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide include:
N,N-Dimethyl-4-bromobenzamide: Lacks the cyclopropyl group and has different reactivity and applications.
2-Bromo-N-methylbenzamide: Has a different substitution pattern and lacks the cyclopropyl group.
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
5-bromo-N-cyclopropyl-2,4-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO/c1-7-5-8(2)11(13)6-10(7)12(15)14-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
LYSPFHQIQSQVMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)NC2CC2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


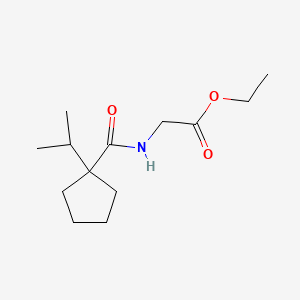
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
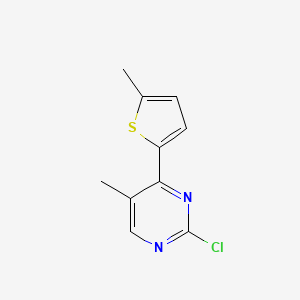
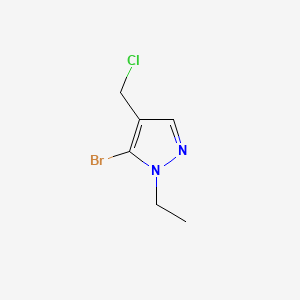
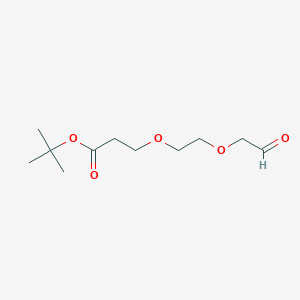
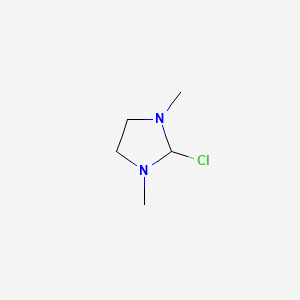
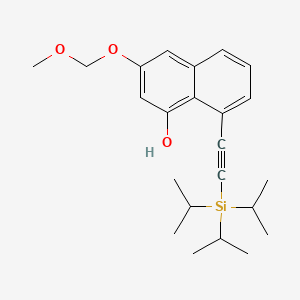
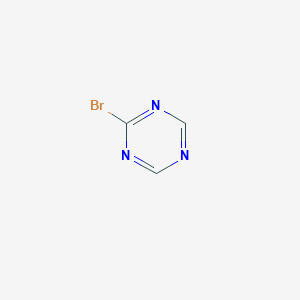
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
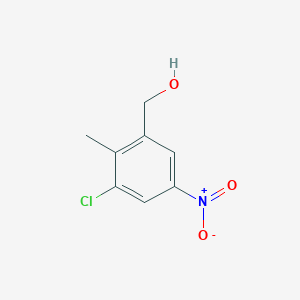
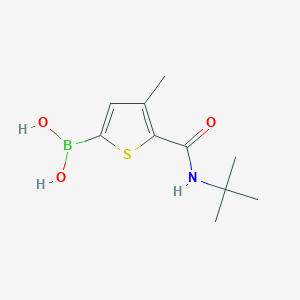
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
